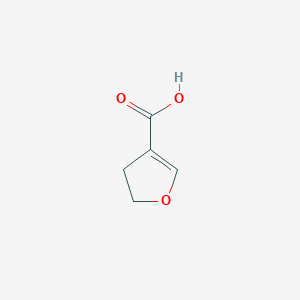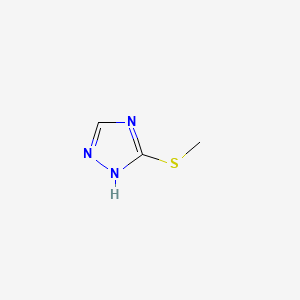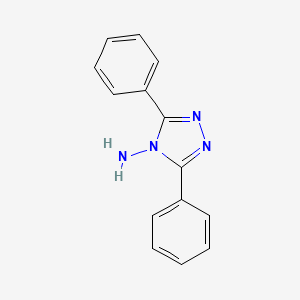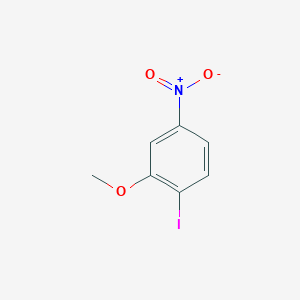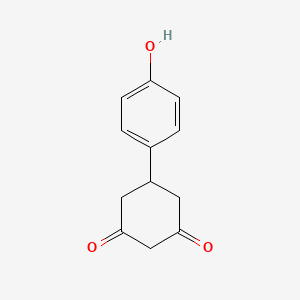
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22 .
Synthesis Analysis
Cyclohexane-1,3-dione derivatives are key structural precursors for the synthesis of various synthetically significant compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, 1,4-dihydropyridine, and other heterocycles . The synthetic methods for cyclohexane-1,3-dione derivatives have been compiled from different precursors, mainly published in the last two decades .Molecular Structure Analysis
The molecular structure of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione include a molecular weight of 204.22 . Other specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacological Research
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione has been identified as having potential pharmacological properties. It’s been studied for its efficacy against several cancer cell lines, indicating its possible use in cancer therapeutics . The compound’s structure allows for interaction with various biological targets, which could be leveraged in drug design and development.
Chemical Messenger in Insects
This compound plays a role as a chemical messenger in insects. It’s part of the polyketides group, which are known to act as important chemical messengers, influencing behaviors such as mating, feeding, and foraging . Understanding its function could lead to developments in pest control and ecosystem management.
Antifungal and Antimicrobial Activities
Research has shown that 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione exhibits antifungal and antimicrobial activities. This makes it a candidate for developing new antifungal agents, which could be particularly useful in agriculture to protect crops from fungal pathogens .
Cancer Research
The compound’s potential in cancer research is significant due to its pharmacological properties. It’s being explored for its ability to inhibit the growth of cancer cells, which could lead to new treatments and therapies for various types of cancer .
Synthesis of Derivatives
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione serves as a precursor for synthesizing a wide range of derivatives. These derivatives can have diverse biological activities and could be used in the development of new drugs or as molecular probes in biological systems .
Material Science
In material science, this compound could be used to synthesize novel polymers or co-polymers with unique properties. Its phenolic group can participate in various chemical reactions, leading to materials with potential applications in biodegradable plastics, coatings, and adhesives .
Zukünftige Richtungen
Cyclohexane-1,3-dione derivatives, which include 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione, have been identified as potential therapeutic agents for non-small-cell lung cancer (NSCLC) . The in silico rational drug design approach has led to the identification of nine lead compounds for NSCLC therapy via c-Met protein targeting .
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONVYGBSHDIBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342006 | |
| Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione | |
CAS RN |
91963-14-3 | |
| Record name | 5-(4-hydroxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





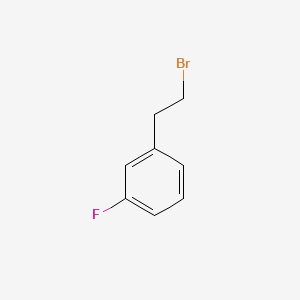
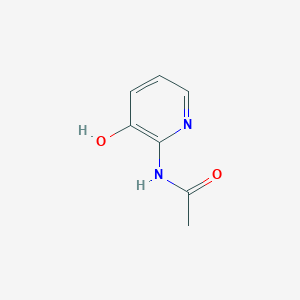


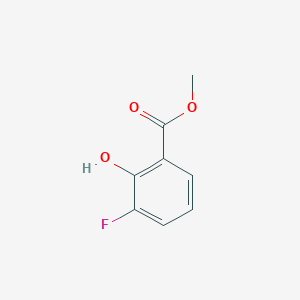
![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
